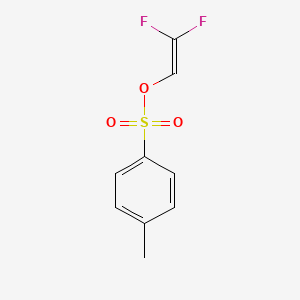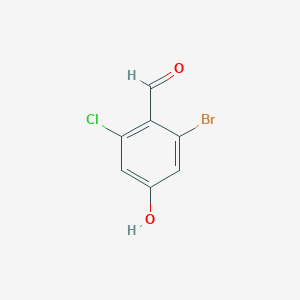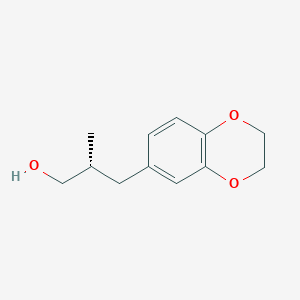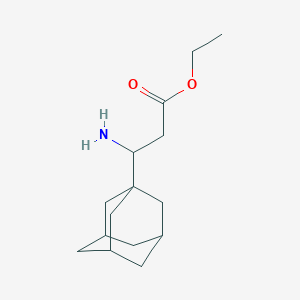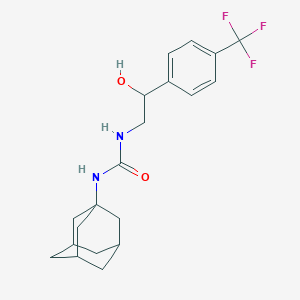
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody that has shown promising results in the treatment of Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have synthesized a series of 1,3-disubstituted ureas containing adamantane fragments, demonstrating the versatility of these compounds in chemical synthesis. For instance, D’yachenko et al. (2019) described the synthesis of 1,3-disubstituted ureas with adamantane and pyrazole fragments, highlighting their inhibitory activity against human soluble epoxide hydrolase (sEH) and water solubility (D’yachenko et al., 2019). Similarly, Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas containing an adamantane fragment, further expanding the chemical utility of these compounds (Danilov et al., 2020).
Pharmacological Applications
The pharmacological potential of adamantane-containing ureas, particularly as inhibitors of soluble epoxide hydrolase (sEH), has been a significant area of research. These compounds are studied for their anti-inflammatory and analgesic properties. For example, a study by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH in mice showed substantial improvements in pharmacokinetic parameters and reduction of inflammatory pain, compared to adamantane-based inhibitors (Rose et al., 2010). This research suggests that modifications of the adamantane moiety can lead to compounds with enhanced biological activity and pharmacokinetic profiles.
Anti-inflammatory and Analgesic Effects
The substituted phenyl groups in urea-based sEH inhibitors have been found to improve pharmacokinetic profiles and anti-inflammatory effects in murine models. Liu et al. (2013) demonstrated that replacing the adamantyl group with a substituted phenyl group in sEH inhibitors resulted in compounds with more favorable pharmacokinetic properties and potent efficacy in vivo, indicating a new strategy for the development of sEH inhibitors (Liu et al., 2013).
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZJFUKCTZGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)
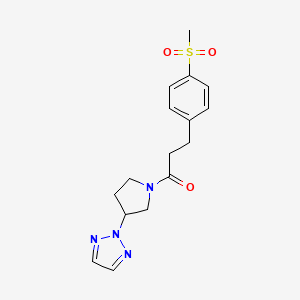
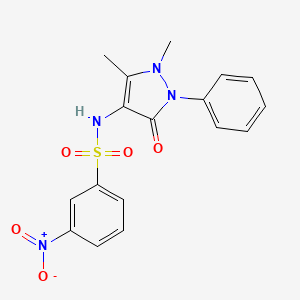
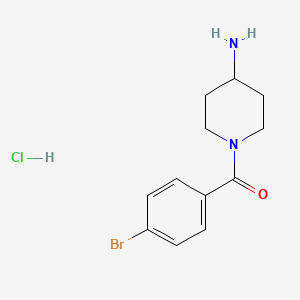
![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
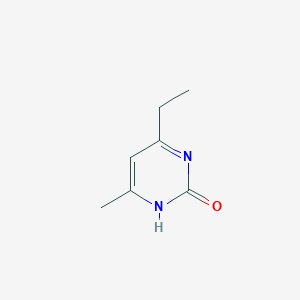
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)
